3-Bromo-4-methyl-1,8-naphthyridine
Overview
Description
3-Bromo-4-methyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Approach: This method uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: The dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine in the presence of a water-soluble Ir catalyst under air atmosphere.
Industrial Production Methods: Industrial production methods for 3-Bromo-4-methyl-1,8-naphthyridine are not extensively documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-methyl-1,8-naphthyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Reduction Products: Reduced forms of the naphthyridine ring.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Naphthyridine derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry:
Dye-Sensitized Solar Cells: Naphthyridine derivatives are used in the development of dye-sensitized solar cells.
Molecular Sensors: The compound can be used in the design of molecular sensors for detecting various analytes.
Mechanism of Action
The exact mechanism of action of 3-Bromo-4-methyl-1,8-naphthyridine is not well-documented. naphthyridine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of bacterial DNA gyrase or topoisomerase IV, leading to antibacterial effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.
1,6-Naphthyridine: Known for its anticancer properties and other biological activities.
2,6-Naphthyridine: Used in various synthetic and medicinal chemistry applications.
Uniqueness: 3-Bromo-4-methyl-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group on the naphthyridine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-bromo-4-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZALCOKNIMKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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